molecular formula C15H16N2O3S B3060179 N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 19350-72-2

N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B3060179
CAS RN: 19350-72-2
M. Wt: 304.4 g/mol
InChI Key: RTARYTGUYUAXBK-LFIBNONCSA-N
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Description

MBBA is a nematic liquid crystal molecule. It can be prepared by condensing distilled n-butylaniline and methoxybenzaldehyde . It can be used as an anisotropic solvent which has an isotropic transition temperature of 315k . It is majorly used in the development of liquid crystal cells .


Synthesis Analysis

MBBA can be prepared by condensing distilled n-butylaniline and methoxybenzaldehyde . More detailed synthesis procedures might be available in specific scientific literature.


Molecular Structure Analysis

The molecular formula of MBBA is C18H21NO . The average mass is 267.365 Da and the monoisotopic mass is 267.162323 Da . For more detailed structural analysis, specific scientific literature or computational chemistry tools might be needed.


Physical And Chemical Properties Analysis

MBBA is a liquid crystal with a refractive index of n20/D 1.5496 (lit.) and a density of 1.027 g/mL at 25 °C (lit.) . It has a flash point of 235.4 °F (113 °C) - closed cup .

Scientific Research Applications

Bioactive Properties and Biological Interactions

N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide has been explored for its bioactive properties. A study by Sirajuddin et al. (2013) synthesized similar Schiff base compounds, including N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide. These compounds demonstrated significant biological activities, such as antibacterial, antifungal, and antioxidant activities. They also exhibited cytotoxicity against brine shrimps and effective interactions with Salmon sperm DNA, indicating a potential for genetic research applications (Sirajuddin et al., 2013).

Antimicrobial Activities

Several studies have highlighted the antimicrobial capabilities of compounds related to N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide. Ghiya and Joshi (2016) synthesized N′-substituted-4-methylbenzenesulfonohydrazide derivatives, which showed promising antimycobacterial, antibacterial, and antifungal activities (Ghiya & Joshi, 2016). Similarly, Alotaibi et al. (2018) synthesized a compound closely related to N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide, highlighting its potential in antimicrobial research (Alotaibi et al., 2018).

Enzyme Inhibition and Molecular Docking Studies

N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide and its derivatives have been studied for their enzyme inhibition properties. Han et al. (2022) synthesized a series of hydrazones, including N'-(4-methoxybenzylidene)-4-nitrobenzohydrazide, which showed significant xanthine oxidase inhibitory activities. These findings suggest potential applications in managing diseases like gout or hyperuricemia (Han et al., 2022). Karrouchi et al. (2021) conducted molecular docking studies on a similar compound, indicating its potential as an anti-diabetic agent (Karrouchi et al., 2021).

Spectroscopic and Structural Characterization

The compound and its derivatives have been the subject of extensive spectroscopic and structural characterization. Aslan and Aydin (2021) conducted a detailed study on N'-(4-methoxybenzylidene)benzenesulfonohydrazide, including elemental analysis, IR, Raman, NMR spectral data, and theoretical studies (Aslan & Aydin, 2021).

Safety and Hazards

MBBA is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It should be handled with appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-12-3-9-15(10-4-12)21(18,19)17-16-11-13-5-7-14(20-2)8-6-13/h3-11,17H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTARYTGUYUAXBK-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649088
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(4-Methoxybenzylidene)-4-methylbenzenesulfonohydrazide

CAS RN

19350-72-2
Record name NSC126925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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